molecular formula C5H12ClNO B12834762 4,4-Dimethyloxazolidine hydrochloride

4,4-Dimethyloxazolidine hydrochloride

Cat. No.: B12834762
M. Wt: 137.61 g/mol
InChI Key: VEARFDUNTXCYIB-UHFFFAOYSA-N
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Description

Contextualization of the Oxazolidine (B1195125) Scaffold in Advanced Synthetic Strategies

The oxazolidine scaffold is a privileged structure in organic synthesis, valued for its role as a chiral auxiliary, a protecting group, and a precursor to more complex molecules. rdd.edu.iqnih.gov Oxazolidines are readily synthesized from the condensation of β-amino alcohols with aldehydes or ketones, a reaction that can often be performed under mild conditions. This ease of formation, coupled with the ability to introduce stereocenters, has made the oxazolidine ring a versatile tool for synthetic chemists.

In the context of advanced synthetic strategies, oxazolidines derived from chiral amino alcohols are extensively used to control stereochemistry in a variety of carbon-carbon bond-forming reactions. For instance, N-acyloxazolidinones, a related class of compounds, are famous as "Evans auxiliaries" for their ability to direct stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. While 4,4-dimethyloxazolidine (B1212509) itself is achiral, its derivatives can be employed in asymmetric synthesis. researchgate.net For example, the related 4,4-dimethyloxazolidine-2-thione (B188968) has been utilized as an auxiliary in the synthesis of key intermediates for carbapenems, a class of antibiotics. researchgate.net

Furthermore, the oxazolidine ring can serve as a masked aldehyde or a protected amine. The stability of the ring to certain reagents allows for chemical modifications elsewhere in the molecule, with the subsequent ability to deprotect and reveal the original functional groups under specific, often acidic, conditions. epa.gov This protective strategy is fundamental in multi-step organic synthesis, enabling the selective transformation of complex molecules.

Evolution of Research Perspectives on 4,4-Dimethyloxazolidine Derivatives

Research interest in oxazolidine derivatives has significantly evolved over the past few decades, expanding from their initial use as simple protecting groups and auxiliaries to their incorporation into a wide array of functional molecules. rdd.edu.iqnih.gov A major driver of this evolution has been the discovery of potent biological activities associated with the oxazolidinone ring system, a close structural relative of the oxazolidine core.

The approval of the antibiotic Linezolid, which features a 2-oxazolidinone (B127357) scaffold, marked a pivotal moment, stimulating extensive research into new oxazolidinone-based therapeutic agents. rdd.edu.iqnih.gov This has led to the exploration of a vast chemical space around the oxazolidine core, with modifications aimed at enhancing antibacterial potency and broadening the spectrum of activity. nih.govresearchgate.net

Beyond medicinal chemistry, research has also focused on the application of oxazolidine derivatives in materials science and industrial processes. For instance, 4,4-dimethyloxazolidine is utilized as a moisture scavenger in polyurethane formulations, where it reacts with residual water to prevent defects during the curing process. It also finds application as a component in metalworking fluids and as a preservative in various industrial products due to its antimicrobial properties. epa.govalfa-chemistry.comnih.govchemicalbook.com

More recent research continues to explore novel applications of oxazolidine derivatives. This includes their use as ligands in asymmetric catalysis and as building blocks for the synthesis of complex natural products and peptidomimetics. researchgate.net The development of new synthetic methods to access functionalized oxazolidines remains an active area of investigation, promising to further expand the utility of this versatile heterocyclic scaffold. tandfonline.comnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

4,4-dimethyl-1,3-oxazolidine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-5(2)3-7-4-6-5;/h6H,3-4H2,1-2H3;1H

InChI Key

VEARFDUNTXCYIB-UHFFFAOYSA-N

Canonical SMILES

CC1(COCN1)C.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4,4 Dimethyloxazolidine Systems

Rational Design and Development of Synthetic Pathways to the 4,4-Dimethyloxazolidine (B1212509) Core

The construction of the 4,4-dimethyloxazolidine framework is achieved through several reliable synthetic methodologies. These routes are designed for efficiency and scalability, providing access to the core structure and its key derivatives.

Preparative Routes to 4,4-Dimethyloxazolidine and its Salts

The synthesis of 4,4-dimethyloxazolidine is most commonly accomplished through the condensation reaction of 2-amino-2-methyl-1-propanol (B13486) with an aldehyde, typically formaldehyde (B43269). This reaction is generally facilitated by acid catalysis, which promotes the formation of an imine intermediate that subsequently undergoes intramolecular cyclization to yield the oxazolidine (B1195125) ring. organic-chemistry.org The process requires controlled temperatures, typically between 25–60°C, to optimize the reaction rate while minimizing side reactions. To drive the reaction equilibrium towards the product, continuous removal of water is often employed, for instance, through azeotropic distillation.

The hydrochloride salt of 4,4-dimethyloxazolidine is also a documented compound, with specific patents referencing its existence and potential applications. chiralen.com

Table 1: Synthesis of 4,4-Dimethyloxazolidine

Starting Materials Catalyst Temperature Key Process Feature
2-Amino-2-methyl-1-propanol, Formaldehyde Strong acids (e.g., HCl, H₂SO₄) 25–60°C Water removal

Synthesis and Derivatization of 4,4-Dimethyloxazolidine-2-thione (B188968) and Analogues

A significant derivative of the 4,4-dimethyloxazolidine core is its 2-thione analogue, which serves as a valuable auxiliary in asymmetric synthesis. researchgate.netacs.org An improved and scalable process for the preparation of 4,4-dimethyloxazolidine-2-thione involves the reaction of 2-amino-2-methylpropanol with carbon disulfide in toluene. researchgate.netacs.org This reaction initially forms a dithiocarbamic acid intermediate as a solid. researchgate.netacs.org The isolated intermediate is then treated with aqueous sodium hydroxide (B78521) at elevated temperatures (95-100°C) to yield the final product. acs.org

Table 2: Improved Synthesis of 4,4-Dimethyloxazolidine-2-thione

Reactants Solvent Intermediate Final Step Yield
2-Amino-2-methylpropanol, Carbon disulfide Toluene Dithiocarbamic acid solid Heating with 10% aq. NaOH 38%

Data sourced from an improved process reported for multikilogram scale synthesis. researchgate.net

Further derivatization of oxazolidinethiones can be achieved to modulate their reactivity. For instance, protection of the nitrogen atom with a di-tert-butyl dicarbonate (B1257347) (Boc) group has been shown to activate the ring towards nucleophilic attack. researchgate.net This is because the N-Boc group reduces the delocalization of electron density from the nitrogen into the thione group, making the ring carbons more electrophilic. researchgate.net

Mechanistic Aspects of Oxazolidine Ring Formation

The formation of the oxazolidine ring is a well-understood process that proceeds through distinct mechanistic steps. The reaction is typically initiated by the acid-catalyzed condensation of an amino alcohol with an aldehyde or ketone. wikipedia.org This leads to the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the five-membered oxazolidine ring. organic-chemistry.org

In certain contexts, such as with pseudoproline derivatives, an equilibrium can exist between the cyclic oxazolidine form and an open-chain imine form. nih.gov This equilibrium is sensitive to factors like temperature, with higher temperatures potentially favoring the ring-opened imine structure. nih.gov

Computational studies on related systems, such as the formation of oxazolidinones from the cycloaddition of epoxides and isocyanates, have provided deeper mechanistic insights. These studies suggest that the cycloaddition can proceed via an asynchronous concerted mechanism. nih.gov This involves the formation of two new bonds at slightly different rates rather than through a distinct stepwise intermediate. nih.gov

Advanced Approaches to Controlled Derivatization and Functionalization

The 4,4-dimethyloxazolidine scaffold can be further modified and functionalized using a variety of advanced synthetic methods. These approaches allow for the introduction of diverse chemical moieties, expanding the utility of this heterocyclic system.

A notable example is the preparation of 4,4-dimethyloxazoline (DMOX) derivatives of fatty acids, which are used for structural analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This derivatization involves the conversion of fatty acid methyl esters into their corresponding 2-(methylpropanol) amides, followed by cyclization using trifluoroacetic anhydride (B1165640) under mild heating. nih.gov

General derivatization techniques, such as trimethylsilylation, are also employed to enhance the analytical properties of molecules containing the oxazolidine moiety. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), can be used to convert active hydrogens on the molecule into trimethylsilyl (B98337) ethers, improving their volatility and thermal stability for GC analysis. sigmaaldrich.com

More complex functionalizations can be achieved through reactions that build upon the core structure. For example, oxidative C(sp³)-H functionalization represents a modern approach to introduce new bonds and functional groups onto the saturated carbon framework of oxazolidine rings. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 4,4 Dimethyloxazolidine Derivatives

Hydrolytic Stability and Ring-Opening Kinetics of the Oxazolidine (B1195125) Heterocycle

The stability of the oxazolidine ring is highly dependent on the presence of water and the pH of the medium. In aqueous environments, oxazolidines are prone to hydrolysis, a reversible reaction that cleaves the ring to yield the parent amino alcohol and the corresponding aldehyde or ketone. epa.gov For 4,4-dimethyloxazolidine (B1212509), this process results in the formation of 2-amino-2-methyl-1-propanol (B13486) and formaldehyde (B43269). epa.gov

Studies conducted by the U.S. Environmental Protection Agency (EPA) have shown that 4,4-dimethyloxazolidine dissipates so rapidly upon hydrolysis that a specific degradation rate or half-life could not be determined. epa.gov Soon after being introduced into an aqueous solution, only minor quantities of the parent compound remain. epa.gov The hydrolysis products, 2-amino-2-methyl-1-propanol and formaldehyde, are the predominant species. epa.gov

The kinetics of oxazolidine hydrolysis are subject to general acid-base catalysis. The rate of this ring-opening reaction is significantly influenced by the pH of the solution. Research on various oxazolidine derivatives indicates that the hydrolysis rates are pH-dependent, often exhibiting sigmoidal pH-rate profiles. nih.gov For many oxazolidines, maximum hydrolysis rates are observed in the neutral to basic pH range (pH > 7). nih.govresearchgate.net

The substitution pattern on the oxazolidine ring plays a crucial role in its hydrolytic stability. Studies on a series of oxazolidine-based compounds have revealed key structure-activity relationships:

Substituents at the 2-position: Oxazolidines with a methyl or a proton at the 2-position are generally more stable towards hydrolysis compared to those with 2-phenyl substituents. nih.govresearchgate.net Furthermore, electron-withdrawing groups on a 2-phenyl substituent, such as a nitro group, can accelerate the rate of hydrolysis compared to unsubstituted or methoxy-substituted phenyl rings. nih.govresearchgate.net

Substituents at the 3-position: The nature of the substituent on the nitrogen atom also affects stability. For instance, oxazolidines with a phenyl group at the 3-position have been found to be less stable than their counterparts bearing a methyl group at the same position. nih.govresearchgate.net

The general mechanism for acid-catalyzed hydrolysis involves the initial protonation of the ring nitrogen or oxygen, which facilitates the nucleophilic attack of a water molecule. libretexts.orgchemguide.co.uk This leads to the formation of a tetrahedral intermediate that subsequently breaks down to release the amino alcohol and the aldehyde.

General Hydrolytic Stability Trends of Oxazolidine Derivatives
Substituent PositionSubstituent TypeEffect on Hydrolytic StabilityReference
2-PositionMethyl or HydrogenMore Stable nih.govresearchgate.net
2-PositionPhenylLess Stable nih.govresearchgate.net
2-Position (on Phenyl)Electron-Withdrawing (e.g., -NO₂)Decreased Stability (Faster Hydrolysis) nih.govresearchgate.net
2-Position (on Phenyl)Electron-Donating (e.g., -OCH₃)Increased Stability (Slower Hydrolysis) nih.govresearchgate.net
3-Position (Nitrogen)MethylMore Stable nih.govresearchgate.net
3-Position (Nitrogen)PhenylLess Stable nih.govresearchgate.net

Elucidation of Reaction Mechanisms Involving Nitrogen and Oxygen Centers

The reactivity of the 4,4-dimethyloxazolidine ring is centered around its two heteroatoms, nitrogen and oxygen. These atoms serve as the primary sites for chemical transformations.

The synthesis of 4,4-dimethyloxazolidine itself provides insight into its reverse reaction, hydrolysis. It is typically prepared through the acid-catalyzed condensation of 2-amino-2-methyl-1-propanol with formaldehyde. The mechanism involves the formation of an imine (Schiff base) intermediate from the amine and aldehyde, followed by an intramolecular nucleophilic attack by the hydroxyl oxygen on the imine carbon to close the ring. The reverse of this process, the ring-opening hydrolysis, is a key reaction pathway for this compound. epa.gov

The nitrogen atom in the oxazolidine ring, with its lone pair of electrons, behaves as a nucleophile and a base. It can react with electrophilic reagents and is the site of protonation in acidic media. This protonation is often the initial step in the acid-catalyzed hydrolysis of the ring.

The oxygen atom is comparatively less reactive but can participate in hydrogen bonding and coordination with other molecules. Its nucleophilicity is demonstrated in the ring-closing step during the synthesis of the oxazolidine ring.

Derivatives of 4,4-dimethyloxazolidine, such as the N-oxyl (doxyl) derivatives, exhibit unique reactivity. These stable free radicals are notable for their use as spin labels. The N-oxyl group can be reconverted to the parent ketone by treatment with nitrogen dioxide, demonstrating a specific reaction pathway at the nitrogen-oxygen functional group. rsc.org

Investigation of Adsorption Mechanisms on Diverse Substrates

The adsorption behavior of 4,4-dimethyloxazolidine derivatives has been particularly well-studied in the context of corrosion inhibition, especially for the thione derivative, 4,4-dimethyloxazolidine-2-thione (B188968) (DMT). These studies provide valuable insights into the interaction of the heterocyclic structure with metal surfaces.

Research on the inhibition of mild steel corrosion by DMT in acidic solutions (HCl and H₂SO₄) has shown that the molecule adsorbs onto the steel surface, forming a protective film. This adsorption process is influenced by the concentration of the inhibitor and the temperature. The inhibition efficiency generally increases with higher concentrations of DMT but decreases with rising temperature.

The mechanism of adsorption is described as a mixed-type process, involving both physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules.

Chemisorption: This involves the sharing of electrons between the heteroatoms (N, O, and in the case of DMT, S) in the oxazolidine ring and the vacant d-orbitals of the iron atoms on the steel surface. Quantum chemical calculations have identified the sulfur atom as a primary site for bonding to the metal surface through electron donation.

Adsorption Characteristics of 4,4-Dimethyloxazolidine-2-thione (DMT) on Mild Steel
ParameterObservationReference
Inhibition TypeMixed-type (inhibits both anodic and cathodic reactions)
Effect of ConcentrationInhibition efficiency increases with increasing DMT concentration
Effect of TemperatureInhibition efficiency decreases with increasing temperature
Adsorption IsothermFollows Langmuir adsorption isotherm
Adsorption MechanismMixed physisorption and chemisorption
Active Adsorption CentersHeteroatoms (S, N, O) donating electrons to Fe d-orbitals

While most detailed adsorption studies have focused on the thione derivative, the fundamental ability of the nitrogen and oxygen heteroatoms of the parent 4,4-dimethyloxazolidine to interact with surfaces can be inferred. The pKa of 4,4-dimethyloxazolidine is 9.35, indicating that in most environmental and industrial settings, it will exist in a protonated, cationic form. nih.gov Cations generally exhibit strong adsorption to negatively charged surfaces like those found in soils containing organic carbon and clay. nih.gov

Analysis of Electronic and Steric Influences on Reactivity

The reactivity of the 4,4-dimethyloxazolidine ring is significantly modulated by electronic and steric factors, particularly those introduced by the gem-dimethyl group at the 4-position.

Electronic Influences: The electronic effects of substituents on the oxazolidine ring have a pronounced impact on its stability and reactivity. As discussed in the context of hydrolytic stability (Section 3.1), electron-withdrawing groups attached to the 2-position generally destabilize the ring and accelerate hydrolysis, while electron-donating groups tend to have the opposite effect. nih.govresearchgate.net This is because electron-withdrawing groups can stabilize the negative charge that develops on the oxygen atom in the transition state of the ring-opening reaction.

Quantum chemical studies on related five-membered N-heterocycles have shown that the position of heteroatoms relative to a substituent profoundly influences its electron-donating or -withdrawing properties. rsc.org In the case of 4,4-dimethyloxazolidine, the alkyl groups are electron-donating, which would be expected to increase the electron density on the ring and influence the basicity of the nitrogen atom.

Steric Influences: The most significant steric feature of 4,4-dimethyloxazolidine is the presence of the two methyl groups at the 4-position. This gem-dimethyl group has several important consequences for the molecule's reactivity:

Conformational Restriction: The gem-dimethyl group restricts the conformational flexibility of the five-membered ring. This can influence the orientation of substituents and the accessibility of the reactive centers (N and O) to incoming reagents. This steric hindrance can slow down reactions that require nucleophilic attack at or near the 4-position.

Thorpe-Ingold Effect: The gem-dimethyl group can promote ring-closing reactions, an example of the Thorpe-Ingold effect. This effect suggests that the presence of bulky substituents on a carbon atom can decrease the bond angle between the other two substituents, thereby favoring intramolecular cyclization reactions. While this is most relevant to the synthesis of the ring, it also implies an inherent stability of the cyclic form compared to an analogous structure without the gem-dimethyl group.

Stability of the Ring: In contrast to tetrahydro-1,3-oxazines where alkyl substituents have little effect on the ring-chain tautomeric equilibrium, for oxazolidines, increasing the bulk of the substituent at the 4-position has been shown to increase the stability of the cyclic tautomer. researchgate.net This suggests that the gem-dimethyl group in 4,4-dimethyloxazolidine contributes to the thermodynamic preference for the ring form over its open-chain isomer in non-hydrolytic conditions. researchgate.net

Applications in Asymmetric Synthesis and Complex Molecule Construction

4,4-Dimethyloxazolidine (B1212509) Derivatives as Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are reliable and versatile reagents that guide the formation of a specific enantiomer of a product. williams.eduwikipedia.org Oxazolidinone-based auxiliaries, in particular, have been extensively used in stereoselective reactions such as alkylations and aldol (B89426) additions. wikipedia.orgnih.gov The 4,4-dimethyloxazolidine framework is a key feature of the "SuperQuat" family of chiral auxiliaries, which were developed to improve upon the well-established Evans' oxazolidinone systems. dntb.gov.ua

The effectiveness of a chiral auxiliary hinges on its ability to create a biased steric environment, forcing an incoming reagent to approach from a specific face of the molecule. In N-acyl oxazolidinone systems, the formation of a rigid, chelated (Z)-enolate is crucial for high diastereoselectivity. ox.ac.uk The metal cation (e.g., Li⁺ or B²⁺) coordinates to both the acyl oxygen and the oxazolidinone ring oxygen, fixing the conformation of the enolate. ox.ac.uk The substituent at the C4 position of the oxazolidinone ring then sterically shields one of the two faces of the enolate, directing electrophilic attack to the less hindered face. williams.educolab.ws

The SuperQuat system, which features a gem-dimethyl group at the C5 position of the oxazolidinone ring, enhances this principle. dntb.gov.ua This C5-dimethyl substitution introduces a conformational bias on the adjacent C4 stereodirecting group. For instance, in a 5,5-dimethyl-4-iso-propyloxazolidin-2-one, the gem-dimethyl group forces the isopropyl group to adopt a conformation that projects towards the N-acyl fragment. dntb.gov.uanih.gov This arrangement effectively increases the steric bulk directed at one face of the enolate, causing the 4-isopropyl-5,5-dimethyl combination to mimic the highly effective, but often more difficult to prepare, 4-tert-butyl group found in some Evans auxiliaries. nih.govnih.gov This enhanced conformational control leads to superior levels of diastereofacial selectivity in a range of chemical transformations. dntb.gov.uanih.gov

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for creating stereogenic centers. The process involves the deprotonation of the N-acyl imide with a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide (LDA), to form a Z-enolate. colab.wsorganic-chemistry.org Subsequent reaction with an alkyl halide electrophile proceeds with high diastereoselectivity, dictated by the steric influence of the chiral auxiliary. williams.educolab.ws

Studies have shown that the choice of both the auxiliary and the reaction conditions can influence the stereochemical outcome. For example, in the alkylation of N-acyl imides with benzyl (B1604629) bromide, complementary levels of diastereoselectivity can be achieved by choosing different oxazolidinone auxiliaries. colab.ws The SuperQuat auxiliaries, with their conformationally locked C4-substituent, have demonstrated particularly high levels of stereocontrol in these alkylation reactions. nih.gov The predictable stereochemical outcome and the ability to cleave the auxiliary to reveal enantiomerically enriched carboxylic acids, alcohols, or aldehydes make this a widely used strategy in the synthesis of complex molecules. williams.eduorganic-chemistry.org

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinones
Auxiliary TypeElectrophile (R-X)Diastereomeric Ratio (d.r.)Reference
Evans' (4S)-4-benzyl-2-oxazolidinoneAllyl Iodide98:2 organic-chemistry.org
Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl Bromide>99:1 colab.ws
SuperQuat (4S)-5,5-dimethyl-4-isopropyloxazolidin-2-oneBenzyl Bromide>99:1 nih.gov
Evans' (S)-4-isopropyl-2-oxazolidinoneBenzyl Bromide98.5:1.5 nih.gov

The aldol reaction is a cornerstone of carbon-carbon bond formation, and chiral oxazolidinones are highly effective in controlling its stereochemical course. wikipedia.orgresearchgate.net The reaction between a boron or titanium enolate of an N-acyl oxazolidinone and an aldehyde proceeds through a closed, chair-like Zimmerman-Traxler transition state. researchgate.netresearchgate.net This model explains the high diastereoselectivity observed, as the substituents on both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric strain, leading to the formation of syn-aldol products from Z-enolates. researchgate.netresearchgate.net

The chiral auxiliary attached to the enolate controls the absolute stereochemistry of the two newly formed stereocenters. researchgate.net SuperQuat auxiliaries have been successfully employed in these reactions, providing high levels of diastereoselectivity. nih.gov Beyond aldol reactions, these auxiliaries have been used in other carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions and the synthesis of complex building blocks like bicyclo[1.1.1]pentanes. nih.govacs.org

The N-acyloxazolidinone moiety is itself an amide derivative, and its cleavage is a key step in recovering the synthesized chiral product. This cleavage can be controlled to yield various functionalities. While direct catalytic enantioselective amide synthesis is a separate field, the chemistry of chiral auxiliaries provides a powerful route to enantiomerically pure amides. A catalyst- and solvent-free protocol for the aminolysis of N-acyloxazolidinones has been developed to produce enantioenriched secondary amides, extending the utility of the Evans/SuperQuat methodology. acs.org

Furthermore, these auxiliaries are instrumental in synthesizing amide-containing cyclic structures. For instance, a mannitol-derived oxazolidin-2-one auxiliary has been used in diastereoselective Staudinger-type syntheses to produce β-lactams, which are core structures in many antibiotics. acs.org The reaction involves a [2+2] cycloaddition between a ketene (B1206846) and an imine, with the auxiliary directing the stereochemical outcome. acs.org

Asymmetric iodolactamization is an important transformation for synthesizing chiral lactams, which are valuable heterocyclic building blocks. Research has demonstrated that chiral oxazolidine (B1195125) auxiliaries can induce high diastereoselectivity in the iodocyclization of unsaturated amides. organic-chemistry.orgnih.gov

In one study, a series of unsaturated amides were subjected to iodolactamization using (4S)-4-((2R)-2-butyl)-2,2-dimethyloxazolidine as the chiral auxiliary. organic-chemistry.orgnih.gov With lithium hydride as the base, the reactions proceeded smoothly to give the corresponding γ- and δ-lactams in good yields and with high diastereoselectivity, reaching up to 97% de. nih.gov This method provides an efficient strategy for accessing chiral lactams, as the auxiliary can be removed after the key cyclization step. nih.gov

Table 2: Asymmetric Iodolactamization using a 2,2-Dimethyloxazolidine Auxiliary
Unsaturated Amide SubstrateProductYield (%)Diastereomeric Excess (de, %)Reference
N-(pent-4-enoyl) derivativeγ-lactam9897 nih.gov
N-(2-methylpent-4-enoyl) derivativeγ-lactam9596 nih.gov
N-(hex-5-enoyl) derivativeδ-lactam8595 nih.gov

The SuperQuat family of auxiliaries was specifically designed to overcome some shortcomings of the classical Evans' oxazolidinones. dntb.gov.ua While Evans' auxiliaries are highly effective and foundational to modern asymmetric synthesis, the SuperQuat system offers distinct advantages. williams.edu

The primary advantage of the 5,5-dimethyl substitution in SuperQuat auxiliaries is the enhanced diastereofacial selectivity. dntb.gov.ua As shown in the alkylation data (Table 1), the 5,5-dimethyl-4-isopropyloxazolidin-2-one provides stereocontrol that is superior to the simple 4-isopropyloxazolidin-2-one (B1604903) and comparable to the sterically demanding 4-tert-butyloxazolidin-2-one. nih.gov

A second key advantage is the increased stability of the SuperQuat auxiliary to nucleophilic attack at the endocyclic carbonyl group. dntb.gov.ua This steric hindrance from the gem-dimethyl group facilitates cleaner cleavage reactions, allowing for higher recovery yields of the valuable auxiliary, which can then be recycled. dntb.gov.ua This improved recyclability and enhanced stereocontrol make the SuperQuat system an attractive alternative to established Evans' auxiliaries for many applications in natural product synthesis and medicinal chemistry. dntb.gov.ua

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that aligns with the provided outline for the chemical compound “4,4-Dimethyloxazolidine hydrochloride.” The fundamental premise of the request—that this specific compound and its derivatives are utilized as protecting groups in the synthesis of thiiranes and carbapenems—is not supported by the search findings.

The primary documented application of 4,4-dimethyloxazolidine is as an antimicrobial agent and biocide in industrial products such as drilling muds, metalworking fluids, and paints. nih.gov There is no scientific literature suggesting its use as a protecting group in the complex multi-step syntheses outlined in the query.

While the requested applications for 4,4-dimethyloxazolidine are not substantiated, it is worth noting that other, structurally related oxazolidine derivatives do play significant roles in advanced organic synthesis, albeit in different capacities than described in the prompt.

Oxazolidinone Chiral Auxiliaries: A class of compounds known as oxazolidinones, particularly Evans' auxiliaries, are widely employed in asymmetric synthesis. rsc.orgresearchgate.netwikipedia.org These are used not as simple protecting groups, but as "chiral auxiliaries" that are temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction, such as an alkylation or aldol reaction. rsc.orgresearchgate.net This allows for the synthesis of specific enantiomers of complex molecules and natural products. wikipedia.orgresearchgate.net

Oxazolidine Protecting Groups in Other Contexts: In specific cases, oxazolidine rings are formed to protect functional groups. For instance, an N-acetyl-2,3-oxazolidinone has been used to simultaneously protect the amino and hydroxyl groups in glucosamine (B1671600) derivatives during oligosaccharide synthesis. researchgate.net Additionally, oxazolidine structures known as pseudoprolines are used to improve synthesis efficiency in solid-phase peptide chemistry. nih.gov

However, these examples involve different oxazolidine structures and applications from those specified for 4,4-dimethyloxazolidine in the request. Extensive searches for its role in thiirane (B1199164) and carbapenem (B1253116) synthesis did not yield any relevant results. Therefore, generating an article according to the provided outline would require fabricating information, which contravenes the principles of scientific accuracy.

Integration into Total Synthesis of Natural Products and Pharmaceutically Relevant Scaffolds

Construction of Other Biologically Active Molecular Architectures

The utility of 4,4-dimethyloxazolidine and its derivatives extends beyond specific classes of compounds, proving valuable in the construction of a variety of other intricate and biologically significant molecular frameworks. The inherent structural features of the oxazolidine ring system, which can be derived from precursors like 2-amino-2-methyl-1-propanol (B13486), make it a versatile building block in medicinal chemistry. chemicalbook.comnih.govgoogle.com This scaffold is a key component in numerous pharmacologically active molecules, where it can influence the compound's conformation and biological target interactions. researchgate.netwikipedia.org

A prominent area of application is in the synthesis of natural products and their analogues that exhibit potent biological effects. One of the most notable examples is the synthesis of molecules containing a 4,5-disubstituted oxazolidin-2-one core. This structural motif is central to the biological activity of compounds like (-)-Cytoxazone, a natural product isolated from Streptomyces species. chemicalbook.comnih.gov (-)-Cytoxazone is recognized as a cytokine modulator, specifically affecting the signaling pathway of Th2 cells, which are integral to cellular growth and differentiation. chemicalbook.comnih.gov The significant biological role of this core has spurred extensive research into its synthesis, with numerous strategies developed to construct this heterocyclic system efficiently and with high stereochemical control. nih.govnih.gov

The general synthetic approach often involves the cyclization of β-amino alcohols. researchgate.net While many advanced syntheses employ chiral auxiliaries derived from amino acids to achieve asymmetry (known as Evans' auxiliaries), the fundamental oxazolidinone ring can be formed from simpler precursors. researchgate.netgoogleapis.com For instance, 2-amino-2-methyl-1-propanol is the direct precursor to the 4,4-dimethyloxazolidine structure. chemicalbook.comgoogle.com Synthetic strategies often focus on the regio- and diastereoselective formation of the oxazolidin-2-one ring, which is a critical step in building the final bioactive molecule. nih.govresearchgate.net

Research has demonstrated that derivatives of the oxazolidinone family can exert bacteriostatic effects against pathogenic bacteria. nih.gov Furthermore, the thiazolidine (B150603) scaffold, which is structurally related to oxazolidine, has been utilized to develop compounds with significant antiviral activity against viruses such as avian influenza virus (AIV) and infectious bronchitis virus (IBV). nih.gov This highlights the broader potential of five-membered heterocyclic systems, including those derived from or related to 4,4-dimethyloxazolidine, in generating novel therapeutic agents.

The table below summarizes examples of biologically active architectures that incorporate the oxazolidinone or related heterocyclic scaffolds, showcasing the importance of this structural unit in medicinal chemistry.

Table 1: Biologically Active Molecules Featuring Oxazolidinone or Related Scaffolds

Biologically Active Molecule / Scaffold Key Synthetic Precursor/Method Biological Activity/Significance
(-)-Cytoxazone Stereoselective cyclization of a β-amino alcohol derivative. nih.govnih.gov Cytokine modulator, affects Th2 cell signaling pathways. chemicalbook.comnih.gov
Linezolid Analogues Organocatalytic asymmetric aldol and Beckman rearrangement. nih.gov Antibacterial agents. nih.gov
Carbapenem Intermediates Use of 4,4-dimethyloxazolidine-2-thione (B188968) as a chiral auxiliary. nih.gov Key intermediates for a class of broad-spectrum antibiotics. nih.gov

| 2-Aryl-thiazolidine-4-carboxylic acids | Cyclocondensation of L-cysteine and arylaldehydes. nih.gov | Antiviral activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). nih.gov |

Computational and Theoretical Studies on 4,4 Dimethyloxazolidine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 4,4-dimethyloxazolidine (B1212509). These calculations provide a foundational understanding of its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecular systems. acs.orgsigmaaldrich.com For the 4,4-dimethyloxazolidine hydrochloride system, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Functionals such as B3LYP or PBE0 are often used in conjunction with basis sets like 6-31G* or larger to achieve a balance between computational cost and accuracy. acs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. biomedres.us

For the 4,4-dimethyloxazolidine system, DFT calculations can precisely compute the energies of these orbitals. The HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, the most electron-rich centers. The LUMO, representing the region most susceptible to nucleophilic attack, would be distributed across the C-O and C-N bonds. Understanding these orbitals helps predict how the molecule will interact with other chemical species, such as electrophiles or nucleophiles. researchgate.netresearchgate.net

Interactive Table: Hypothetical Quantum Chemical Properties of 4,4-Dimethyloxazolidine

This table presents illustrative data typical for a molecule of this type, as specific published values for this compound were not available in the cited literature. The values are based on general principles and data for similar molecules from DFT studies. researchgate.netbiomedres.us

ParameterHypothetical ValueSignificance
EHOMO -6.8 eVIndicates electron-donating capability.
ELUMO 1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 8.3 eVSuggests high kinetic stability. biomedres.us
Chemical Hardness (η) 4.15 eVMeasures resistance to change in electron distribution.
Chemical Potential (μ) -2.65 eVRelates to the tendency of electrons to escape.
Global Electrophilicity (ω) 0.85 eVDescribes electrophilic nature.

DFT is also used to calculate the distribution of electronic charge throughout the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net For this compound, an MEP map would show negative potential (red/yellow) concentrated around the oxygen atom, indicating a region of high electron density and a likely site for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the protonated nitrogen and its associated hydrogen, highlighting its acidic character and ability to act as a hydrogen bond donor. This information is crucial for understanding intermolecular interactions and how the molecule will orient itself when approaching other molecules or surfaces.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com MD simulations model the movement of atoms and molecules based on classical mechanics and a defined force field. rsc.org

Theoretical Modeling of Adsorption Phenomena and Interfacial Interactions

Given that 4,4-dimethyloxazolidine is used in industrial applications such as metalworking fluids and oil recovery systems, its interaction with surfaces is of practical importance. epa.gov Theoretical modeling, using DFT, can be employed to study the adsorption of the molecule onto surfaces like iron or copper oxides. acs.org

These models can predict the preferred orientation of the molecule on the surface, the strength of the adsorption (adsorption energy), and the nature of the bonding. For instance, calculations could show that the molecule binds to a metal surface through its heteroatoms (nitrogen and oxygen), forming a protective layer that inhibits corrosion. acs.org By analyzing the charge transfer between the molecule and the surface, researchers can understand the mechanism of its function as a corrosion inhibitor or lubricant additive at a fundamental level.

Computational Elucidation of Complex Reaction Pathways and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. 4,4-Dimethyloxazolidine is known to be susceptible to hydrolysis, readily breaking down into formaldehyde (B43269) and 2-amino-2-methyl-1-propanol (B13486). epa.gov This reaction is a key aspect of its function and degradation.

Computational methods can map the entire reaction pathway for this hydrolysis. The process likely proceeds via an acid-catalyzed mechanism, which can be modeled in detail:

Protonation: The first step involves the protonation of the ring nitrogen by a hydronium ion, making the ring more susceptible to cleavage.

Ring Opening: A water molecule attacks one of the ring carbons (likely C2), leading to the cleavage of a C-O or C-N bond and the formation of a hemiaminal ether or amino alcohol intermediate.

Intermediate Breakdown: This intermediate is unstable and subsequently decomposes to yield the final products, formaldehyde and 2-amino-2-methyl-1-propanol.

Using DFT, the geometry and energy of the reactants, products, all intermediates, and crucially, the transition states connecting them can be calculated. dntb.gov.ua The energy difference between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate. These calculations can confirm the lowest-energy pathway and explain why the hydrolysis occurs so readily. nih.govacs.org

Table: Hypothetical Energy Profile for the Hydrolysis of 4,4-Dimethyloxazolidine

This table provides an illustrative reaction profile based on known mechanisms for oxazolidine (B1195125) hydrolysis. dntb.gov.uascribd.com Energies are relative to the reactants.

Reaction StepSpeciesRelative Energy (kcal/mol)
1 Reactants (Oxazolidine + H₃O⁺)0.0
2 Transition State 1 (Protonation)+2.5
3 Intermediate 1 (Protonated Oxazolidine)-5.0
4 Transition State 2 (Ring Opening)+15.0
5 Intermediate 2 (Hemiaminal Intermediate)+3.0
6 Transition State 3 (Breakdown)+12.0
7 Products (Formaldehyde + AMP + H₃O⁺)-10.0

Advanced Analytical Techniques for Characterization in Chemical Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4,4-Dimethyloxazolidine (B1212509) hydrochloride and assessing its purity. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4,4-Dimethyloxazolidine hydrochloride, both ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments in the molecule would be observed. The protons of the two methyl groups at the C4 position would likely appear as a singlet due to their chemical equivalence. The methylene (B1212753) protons on the oxazolidine (B1195125) ring (at C2 and C5) would exhibit characteristic shifts and coupling patterns, providing information about their connectivity. The N-H proton of the hydrochloride salt would also produce a specific signal, the chemical shift of which can be influenced by the solvent and concentration.

While specific experimental NMR data for this compound is not widely published in readily accessible literature, the expected chemical shifts can be predicted based on the analysis of similar oxazolidine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₂1.2 - 1.5 (s, 6H)25 - 35
CH ₂-N3.0 - 3.5 (m, 2H)50 - 60
O-CH ₂-N4.0 - 4.5 (m, 2H)70 - 80
C (CH₃)₂-60 - 70
NH ₂⁺Variable-

Note: These are estimated values and can vary based on solvent and experimental conditions. s = singlet, m = multiplet.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key absorptions would include N-H stretching vibrations from the ammonium (B1175870) salt, C-H stretching from the methyl and methylene groups, and C-N and C-O stretching vibrations characteristic of the oxazolidine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show bands corresponding to the fundamental vibrations of the molecule, which can aid in a more complete structural assignment.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Ammonium Salt)3200 - 28003200 - 2800
C-H Stretch (Aliphatic)2980 - 28502980 - 2850
C-N Stretch1250 - 10201250 - 1020
C-O Stretch1150 - 10501150 - 1050

Mass Spectrometry (High-Resolution MS, Fragmentation Analysis)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

In the mass spectrum of 4,4-Dimethyloxazolidine, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is also highly informative for structural elucidation. A common fragmentation pathway for oxazolidines involves the loss of a methyl group (a loss of 15 amu) and cleavage of the oxazolidine ring. For the hydrochloride salt, the analysis would typically be performed on the free base after appropriate sample preparation.

Table 3: Predicted Mass Spectrometry Data for 4,4-Dimethyloxazolidine

Ion Predicted m/z Description
[M+H]⁺102.0913Protonated molecule
[M+Na]⁺124.0732Sodium adduct
[M-CH₃]⁺86.0757Loss of a methyl group

Note: These values are for the free base, 4,4-Dimethyloxazolidine.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are widely used for the separation, identification, and quantification of non-volatile and thermally labile compounds. A method for the determination of dimethyl oxazolidine preservatives in cosmetics has been developed using HPLC with pre-column derivatization. In this method, the sample is derivatized with 9-fluorenylmethyl carbonyl chloride and then analyzed using a C18 column and a diode-array detector. While this method is for the free base, similar principles could be adapted for the analysis of the hydrochloride salt. A direct analysis of the hydrochloride salt without derivatization would likely employ a hydrophilic interaction liquid chromatography (HILIC) column or an ion-pair reversed-phase method.

Gas Chromatography (GC) with Advanced Detection

Gas chromatography is a powerful technique for the analysis of volatile compounds. The analysis of 4,4-Dimethyloxazolidine can be performed using GC. One documented method for the determination of the active ingredient involves adding a known amount of 2-amino-2-methyl-1-propanol (B13486) (AMP) to the sample. nih.gov The excess AMP is then determined by GC, allowing for the calculation of the 4,4-Dimethyloxazolidine concentration. nih.gov GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information, making it a valuable tool for identifying and quantifying the compound and any volatile impurities.

Polymer and Solid-State Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymers. While this compound is a small molecule and not directly analyzed by GPC, its derivatives are utilized in polymer science, making GPC a critical tool for characterizing the resulting macromolecules.

Oxazolidine-containing compounds can be incorporated into polymer backbones to impart specific properties. For instance, derivatives of 4,4-dimethyloxazolidine can be used in the synthesis of polymers for coatings and other applications. dss.go.th Once these polymerization reactions are complete, GPC is employed to analyze the product. The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules. This separation allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. dokumen.pub This data is crucial for understanding how reaction conditions affect the final polymer structure and for ensuring the polymer meets the performance specifications for its intended application.

The characterization of a chemical compound in its solid state is vital for understanding its crystal structure, polymorphism, and physical properties. For this compound, techniques like X-ray diffraction and solid-state NMR provide indispensable information about its three-dimensional arrangement and local molecular environments in the crystalline lattice.

X-ray Diffraction (XRD) is a powerful, non-destructive technique for probing the atomic and molecular structure of a crystal.

Powder X-Ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a fingerprint of its crystalline phases. The technique is faster than single-crystal XRD and is essential for phase identification, quality control, and determining the degree of crystallinity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline compound and can be compared to database entries for identification.

Solid-State Nuclear Magnetic Resonance (ssNMR) is a specialized NMR technique that provides information about the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N) in solid materials. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions are retained and provide rich structural information.

For a compound like this compound, ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in their crystal packing and molecular conformations.

Characterize Local Environments: ssNMR can distinguish between chemically similar but crystallographically non-equivalent atoms within the unit cell.

Probe Intermolecular Interactions: Techniques like Paramagnetic Relaxation Enhancement (PRE) in ssNMR can be used to measure distances between specific atoms. nih.gov For example, studies on related nitroxide spin-labeled oxazolidine derivatives (DOXYL probes) use ssNMR to investigate their proximity and interactions within complex biological systems like lipid membranes. nih.govbohrium.commpg.de These studies demonstrate the ability of ssNMR to probe intermolecular distances up to ~20 Å. nih.gov

Although a specific ssNMR study for this compound was not identified in the search, the principles and applications are well-established for the characterization of crystalline organic molecules. nih.govarizona.edu

Electrochemical methods are essential for evaluating the performance and mechanism of corrosion inhibitors. Oxazolidine derivatives, including compounds structurally related to 4,4-Dimethyloxazolidine, have been extensively studied for their ability to protect metals, particularly steel, in acidic environments. electrochemsci.orguobaghdad.edu.iq The primary electrochemical techniques used in this research are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization involves scanning the potential of a metal sample (the working electrode) and measuring the resulting current. This generates a Tafel plot (log of current density vs. potential), from which key corrosion parameters are extracted, including the corrosion potential (Ecorr), corrosion current density (icorr), and anodic/anodic Tafel slopes. By comparing these parameters in the absence and presence of an inhibitor, its effectiveness can be quantified. Studies on oxazolidine derivatives show that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgresearchgate.netnih.gov The decrease in icorr in the presence of the inhibitor is used to calculate the inhibition efficiency (IE%).

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the metal/solution interface. A small amplitude AC potential is applied over a range of frequencies, and the impedance response is measured. The data is often presented as a Nyquist plot. For corrosion systems, the plot typically shows a semicircle, the diameter of which corresponds to the charge-transfer resistance (Rct). mdpi.com An increase in the Rct value upon addition of an inhibitor signifies a slowing of the corrosion rate due to the formation of a protective film on the metal surface. electrochemsci.orgmdpi.comjacsdirectory.com The inhibition efficiency can also be calculated from the Rct values.

Research on various oxazolidine derivatives demonstrates that their inhibition efficiency increases with concentration as more molecules adsorb onto the metal surface, blocking active corrosion sites. researchgate.netnih.govresearchgate.net

Interactive Data Table: Corrosion Inhibition Properties of an Oxazolidine Derivative

The following table presents representative data from an electrochemical study on an oxazolidine derivative, illustrating its effectiveness as a corrosion inhibitor for steel in an acidic solution.

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (μF cm⁻²)Inhibition Efficiency (IE%)
0 (Blank)501500
1 x 10⁻⁴15010066.7
5 x 10⁻⁴3507585.7
1 x 10⁻³6006091.7

Note: This data is illustrative, based on typical results for oxazolidine inhibitors, to demonstrate the principles of electrochemical analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.